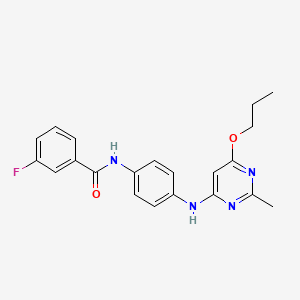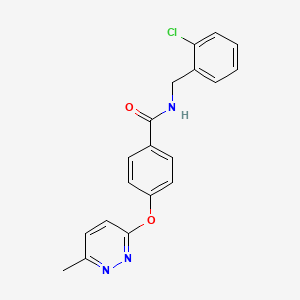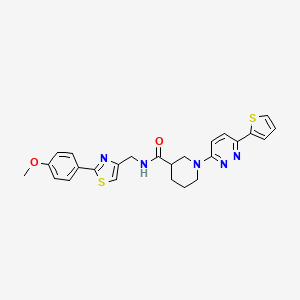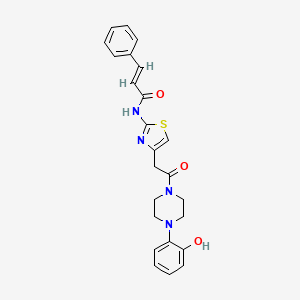![molecular formula C17H15N3O4S2 B2958409 5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 325986-55-8](/img/structure/B2958409.png)
5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is also known as Protonitazene . It is a synthetic opioid and is a 5-nitro-2-benzylbenzimidazole . Protonitazene has been described as a white, yellow, or brown powder and as a crystalline solid .
Synthesis Analysis
The synthesis of Protonitazene involves the reaction of species with an n-propoxyphenyl imidate, obtained from n-propoxyphenylacetonitrile derivative, which affords the 5-nitro-substituted product . The synthetic strategy includes the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis
The molecular formula of Protonitazene is C23H30N4O3 . The InChI representation isInChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18 (8-11-20)16-23-24-21-17-19 (27 (28)29)9-12-22 (21)26 (23)14-13-25 (5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3 . The SMILES representation is CCCOC1=CC=C (CC2=NC3=CC ( [N+] ( [O-])=O)=CC=C3N2CCN (CC)CC)C=C1 . Physical And Chemical Properties Analysis
Protonitazene is described as a white, yellow, or brown powder and as a crystalline solid . The molecular weight of Protonitazene is 410.5093 g/mol .Aplicaciones Científicas De Investigación
Radiosensitizers and Cytotoxins
A study explored nitrothiophenes with various substituents, including N-(ω-aminoalkyl) side chains, as potential radiosensitizers and selective bioreductively activated cytotoxins. These compounds demonstrated in vitro effectiveness as radiosensitizers for hypoxic mammalian cells, with some variations in potency based on the structural features of the side chains (Threadgill et al., 1991).
Crystal Structure Analysis
Research involving the crystal structure of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provides insights into the structural stability and intermolecular interactions of nitrothiophene derivatives. These structural analyses are crucial for understanding the chemical properties and potential applications of these compounds (Prabhuswamy et al., 2016).
Antimicrobial Properties
A variety of N-substituted thiophene-2-carboxamides were synthesized and tested for their antimicrobial properties. Some of these compounds showed potential antibacterial and antifungal activities, indicating the relevance of nitrothiophene derivatives in the development of new antimicrobial agents (Sowmya et al., 2018).
Coordination Polymers in Crystal Engineering
Research on thiophene-2,5-dicarboxylic acid derivatives, including nitro-functionalized variants, has led to the development of new coordination polymers. These polymers have been analyzed for their structural properties and photoluminescence, indicating potential applications in materials science (Xue et al., 2015).
Antileishmanial Activity
Novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole were developed and evaluated for their antileishmanial properties. These compounds demonstrated significant activity against Leishmania major, highlighting the therapeutic potential of nitrothiophene derivatives in treating parasitic infections (Sadat-Ebrahimi et al., 2019).
Anticancer Applications
The synthesis of thiophene-based compounds, including those with nitro-functionalized groups, has been explored for their potential anticancer activity. These compounds have been tested in vitro, showing inhibitory activity against various cancer cell lines, suggesting their utility in cancer treatment (Atta & Abdel‐Latif, 2021).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to have antimicrobial, antifungal, antiviral, and antitumor properties
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit kinases, which are enzymes that play key roles in signal transduction pathways
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary greatly depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
The result of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines
Safety and Hazards
Protonitazene is a potent µ-opioid receptor agonist and is expected to produce dependence similar to other opioids such as morphine and fentanyl . It has shown potent opioid effects and abuse potential in animals . Several fatalities have occurred in which the presence of Protonitazene was confirmed, usually with other substances . Protonitazene is reported to be administered through various routes, including intranasally and intravenously .
Direcciones Futuras
Protonitazene is relatively new on the illicit drug market, and there is limited information on the prevalence of its use or of its harm . The number of deaths may be underreported because of limitations in testing, including difficulty in differentiating this substance from isotonitazene . As it poses a risk to public health and has no recognized therapeutic use, it is crucial to continue research and monitoring of this substance .
Propiedades
IUPAC Name |
5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-2-9-24-12-5-3-11(4-6-12)13-10-25-17(18-13)19-16(21)14-7-8-15(26-14)20(22)23/h3-8,10H,2,9H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROVIVQMACWEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)




![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)

![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2958342.png)


![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)
![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)